(4-Bromobenzyl)boronic acid
Overview
Description
(4-Bromobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a bromine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromobenzyl)boronic acid can be synthesized through several methods:
Borylation of Aryl Halides: One common method involves the palladium-catalyzed borylation of 4-bromobenzyl halides using bis(pinacolato)diboron under basic conditions.
Grignard Reagents: Another approach involves the reaction of 4-bromobenzyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Industrial Production Methods: Industrial production often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of this compound with high efficiency and throughput .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form corresponding phenols or reduction to yield benzyl alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are typically used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are commonly employed bases.
Major Products:
Scientific Research Applications
(4-Bromobenzyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
- (4-Chlorobenzyl)boronic acid
- (4-Iodophenyl)boronic acid
- (4-Methylphenyl)boronic acid
Comparison:
- Reactivity: (4-Bromobenzyl)boronic acid exhibits higher reactivity in cross-coupling reactions compared to its chloro and iodo counterparts due to the electron-withdrawing nature of the bromine atom .
- Stability: It is more stable than (4-Iodophenyl)boronic acid but less stable than (4-Chlorobenzyl)boronic acid .
- Applications: While all these compounds are used in similar types of reactions, this compound is often preferred for its balance of reactivity and stability .
Properties
IUPAC Name |
(4-bromophenyl)methylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIHXSUDPQOIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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